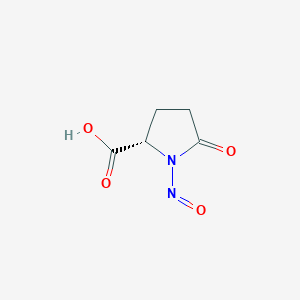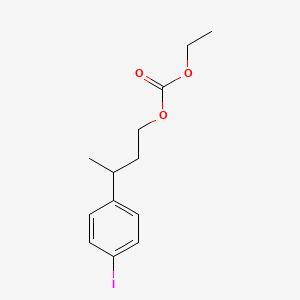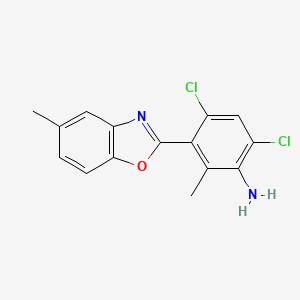
4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzoxazole ring fused with a dichloromethyl aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common approach is:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide in the presence of a base.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with a suitable aniline derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of aromatic amines with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: This compound shares the dichloromethyl structure but lacks the benzoxazole ring.
5-Chloro-2-methyl-4-isothiazolin-3-one: Similar in having a chlorinated aromatic ring but differs in the presence of an isothiazolinone ring.
Uniqueness
The uniqueness of 4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline lies in its combined structural features of a benzoxazole ring and a dichloromethyl aniline moiety. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H12Cl2N2O |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
4,6-dichloro-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-4-12-11(5-7)19-15(20-12)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
Clave InChI |
GVQIAZDJPWVWMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C=C3Cl)Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


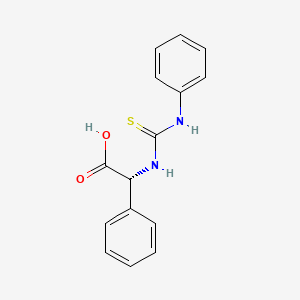
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

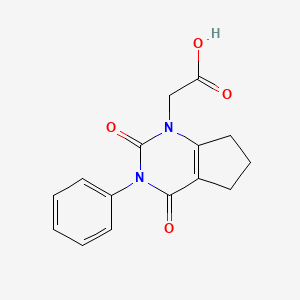

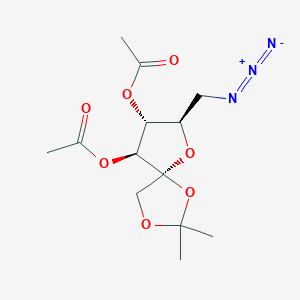
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
